10-((2-Hydroxybenzoyl)amino)decanoate sodium
CAS No.: 264602-55-3
Cat. No.: VC8027277
Molecular Formula: C17H24NNaO4
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 264602-55-3 |
|---|---|
| Molecular Formula | C17H24NNaO4 |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | sodium;10-[(2-hydroxybenzoyl)amino]decanoate |
| Standard InChI | InChI=1S/C17H25NO4.Na/c19-15-11-8-7-10-14(15)17(22)18-13-9-5-3-1-2-4-6-12-16(20)21;/h7-8,10-11,19H,1-6,9,12-13H2,(H,18,22)(H,20,21);/q;+1/p-1 |
| Standard InChI Key | XUHVCHNJCBBXMP-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCCCCCC(=O)[O-])O.[Na+] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCCCCCC(=O)[O-])O.[Na+] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
10-((2-Hydroxybenzoyl)amino)decanoate sodium is systematically named sodium 10-[(2-hydroxybenzoyl)amino]decanoate. Its IUPAC name, sodium;10-[(2-hydroxybenzoyl)amino]decanoate, reflects the sodium salt formation at the carboxylate group of the parent acid. The compound’s structure comprises:
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A decanoic acid backbone (10-carbon chain)
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An amide linkage to 2-hydroxybenzoyl (salicyloyl) group
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A sodium counterion stabilizing the carboxylate moiety
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆NNaO₄ |
| Molecular Weight | 331.39 g/mol |
| CAS Registry Number | 264602-55-3 |
| Appearance | White crystalline powder |
| Solubility | Water, polar organic solvents |
The Canonical SMILES representation, C1=CC=C(C(=C1)C(=O)NCCCCCCCCCC(=O)[O-])O.[Na+], clarifies the spatial arrangement of functional groups, while the InChI Key XUHVCHNJCBBXMP-UHFFFAOYSA-M provides a unique identifier for database referencing .
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests feasible routes:
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Condensation Reaction: Coupling decanoic acid with 2-hydroxybenzoic acid via amide bond formation, followed by sodium salt neutralization.
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Stepwise Functionalization: Introducing the 2-hydroxybenzoyl group to 10-aminodecanoic acid through acyl chloride intermediates.
Industrial-scale production likely optimizes these routes using cost-effective reagents like thionyl chloride (for acyl chloride generation) and sodium hydroxide for neutralization. Purification methods such as recrystallization or column chromatography ensure high purity, critical for pharmaceutical applications.
Structural Analogs and Comparative Analysis
The compound shares features with bioactive molecules:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Sodium Caprate | C₁₀H₁₉NaO₂ | Medium-chain fatty acid; permeation enhancer |
| Salicylanilide | C₁₃H₁₁NO₂ | Antifungal/antibacterial; hydroxylated aromatic system |
| 10-Aminodecanoic Acid | C₁₀H₂₁NO₂ | ω-Amino fatty acid; polymer precursor |
Differentiating Factors:
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The amide linkage in 10-((2-hydroxybenzoyl)amino)decanoate sodium provides hydrolytic stability compared to ester-based analogs.
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Dual solubility profiles enable formulations in both hydrophilic and lipophilic matrices.
Challenges and Future Directions
Research Gaps
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Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are absent.
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Toxicological Assessments: No data exist on acute/chronic toxicity or genotoxicity.
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Synthetic Optimization: Scalable, eco-friendly synthesis routes require development.
Emerging Opportunities
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Drug Delivery Systems: As a permeation enhancer for poorly bioavailable therapeutics.
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Anti-inflammatory Therapeutics: Topical formulations for dermatological inflammation.
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Material Science: Amphiphilic properties could stabilize nanoemulsions or micelles.
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